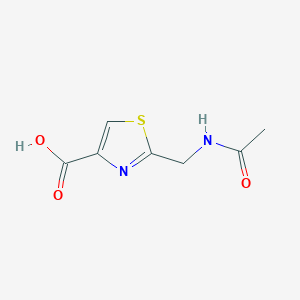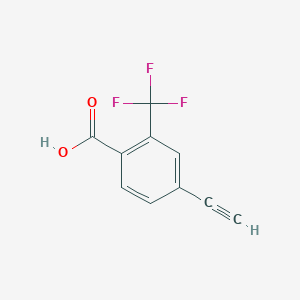
4-Ethynyl-2-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Ethynyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzoic acid core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the trifluoromethyl group can produce partially fluorinated derivatives.
科学的研究の応用
4-Ethynyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These properties make it a valuable scaffold for drug design, allowing for the modulation of biological activity through structural modifications.
類似化合物との比較
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a fluorine atom instead of an ethynyl group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of an ethynyl group.
4-(Trifluoromethyl)benzoic acid: Lacks the ethynyl group but retains the trifluoromethyl group.
Uniqueness
4-Ethynyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. The ethynyl group allows for further functionalization through coupling reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
特性
分子式 |
C10H5F3O2 |
|---|---|
分子量 |
214.14 g/mol |
IUPAC名 |
4-ethynyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H5F3O2/c1-2-6-3-4-7(9(14)15)8(5-6)10(11,12)13/h1,3-5H,(H,14,15) |
InChIキー |
UFXOIULIMKWBJW-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


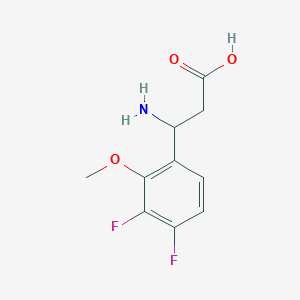
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)

![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
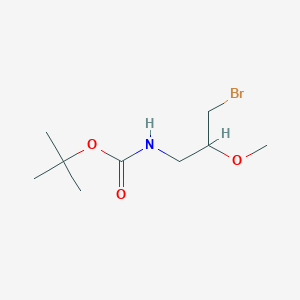
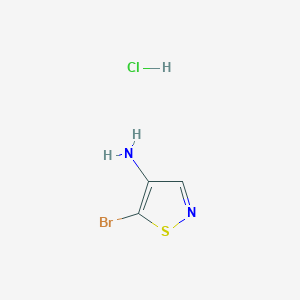
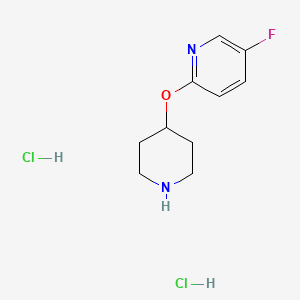
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
amine](/img/structure/B13501392.png)
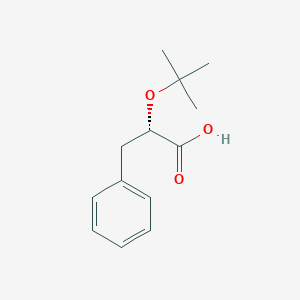
![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
